Octyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

Description

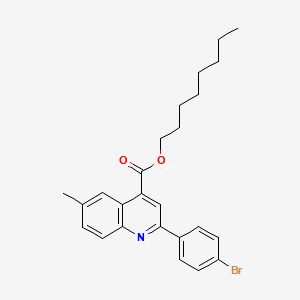

Octyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate is a quinoline derivative characterized by a bromophenyl substituent at position 2, a methyl group at position 6, and an octyl ester at position 4 of the quinoline core. The bromophenyl group may enhance lipophilicity and influence intermolecular interactions, while the octyl ester could modulate solubility and bioavailability.

Properties

Molecular Formula |

C25H28BrNO2 |

|---|---|

Molecular Weight |

454.4 g/mol |

IUPAC Name |

octyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate |

InChI |

InChI=1S/C25H28BrNO2/c1-3-4-5-6-7-8-15-29-25(28)22-17-24(19-10-12-20(26)13-11-19)27-23-14-9-18(2)16-21(22)23/h9-14,16-17H,3-8,15H2,1-2H3 |

InChI Key |

MNFMSOLRQMYUPC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Cyclization of Isatin with 4-Bromoacetophenone

-

Introduction of the Methyl Group

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 70–80°C (reflux ethanol) | |

| Catalyst/Base | NaOH or K₂CO₃ | |

| Yield (Carboxylic Acid) | ~70–80% |

Esterification: Conversion to Octyl Ester

The carboxylic acid intermediate undergoes esterification with octanol. Two primary methods are employed: acid-catalyzed esterification and catalyst-mediated esterification .

Acid-Catalyzed Esterification

Catalyst-Mediated Esterification

-

Reagents : N-Bromosuccinimide (NBS) as a halogenating agent.

-

Conditions : Neat reaction at 70°C for 2–4 hours.

-

Advantages : Lower temperatures and shorter reaction times compared to traditional methods.

Critical Intermediates and Byproducts

Key Intermediates:

-

2-(4-Bromophenyl)quinoline-4-carboxylic acid

-

Octyl 2-(4-Bromophenyl)-6-Methylquinoline-4-carboxylate

Common Byproducts:

| Byproduct | Cause | Mitigation |

|---|---|---|

| Unreacted carboxylic acid | Incomplete esterification | Extend reaction time or increase H₂SO₄ |

| Octanol derivatives | Side esterification with contaminants | Use anhydrous conditions |

Comparative Analysis of Methods

Method 1: Acid-Catalyzed Esterification

Method 2: NBS-Mediated Esterification

-

Pros : Mild conditions, reduced reaction time.

| Metric | Acid-Catalyzed | NBS-Mediated |

|---|---|---|

| Temperature | 110–130°C | 70°C |

| Time | 6–12 hours | 2–4 hours |

| Yield | 85–90% | 85–90% |

| Cost | Low | Moderate |

Optimization Strategies

Scientific Research Applications

Octyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Industry: It is used in the development of new materials, including polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Octyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group and quinoline core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate

A key structural analog is Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate (), which differs in the positions of the bromo and methyl substituents. This positional isomerism highlights the following contrasts:

- Substituent Effects :

- The target compound’s bromophenyl group at position 2 and methyl group at position 6 may influence electronic distribution differently compared to the isomer’s bromo at position 6 and methylphenyl at position 2.

- The octyl ester in both compounds likely enhances lipid solubility, but steric effects from substituent positions could alter binding affinities in biological systems.

| Property | Octyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate | Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate |

|---|---|---|

| Bromine position | 2-(4-bromophenyl) | 6-bromo |

| Methyl position | 6-methyl | 2-(4-methylphenyl) |

| Core structure | Quinoline | Quinoline |

| Potential reactivity | Bromophenyl may act as a directing group in further synthesis | Methylphenyl may sterically hinder electrophilic substitution |

Functionalized Quinoline Derivatives: 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

describes 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k), synthesized via PdCl₂(PPh₃)₂-catalyzed cross-coupling. Key comparisons include:

- Substituent Diversity: Chlorophenyl and methoxyphenyl groups in 4k contrast with the bromophenyl and methyl groups in the target compound. Chlorine’s electronegativity vs. bromine’s polarizability may alter electronic properties.

- Synthesis: Both compounds employ palladium catalysts (e.g., PdCl₂(PPh₃)₂) for cross-coupling, but 4k uses 1-aminocyclohexanone and 4-methoxyphenylboronic acid, whereas the target compound’s synthesis likely involves bromophenylboronic acid and methyl-substituted precursors.

Bromophenyl-Containing Heterocycles: Oxadiazole Derivatives

reports bromophenyl-containing oxadiazoles with anti-inflammatory activity (59.5–61.9% inhibition at 20 mg/kg). While structurally distinct from quinolines, these compounds underscore the role of bromophenyl groups in bioactivity:

- Bromophenyl Contribution: The bromine atom’s electron-withdrawing effect may stabilize charge-transfer interactions in target receptors. In the target quinoline, bromophenyl could similarly enhance binding to hydrophobic pockets in enzymes or receptors.

Biological Activity

Octyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 396.33 g/mol. The presence of a bromophenyl group and a carboxylate moiety significantly influences its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that quinoline derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Quinoline derivatives have been studied for their antimicrobial properties against various bacterial strains. For instance, compounds similar in structure have shown effective inhibition against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : The compound demonstrates potential anticancer activity, particularly against breast cancer cell lines. In vitro studies have indicated that certain derivatives can inhibit the growth of cancer cells by inducing apoptosis or disrupting cell cycle progression.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Key findings include:

- Substituent Effects : The presence of bromine at the para position of the phenyl ring enhances lipophilicity and biological activity.

- Chain Length : The octyl chain increases membrane permeability, which is essential for antimicrobial and anticancer activities.

Table 1 summarizes related compounds and their biological activities:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C21H24BrN1O2 | Antimicrobial, Anticancer |

| 8-Hydroxyquinoline | C9H7NO | Antimicrobial, Metal Chelation |

| N-(4-Bromophenyl)thiazol-2-yl derivatives | Varies | Antimicrobial, Anticancer |

Case Studies

- Antimicrobial Activity : A study evaluated various quinoline derivatives against Staphylococcus aureus and E. coli. Results showed that this compound exhibited significant inhibition compared to standard antibiotics.

- Anticancer Screening : In vitro assays using MCF7 breast cancer cells revealed that this compound induced cytotoxicity with an IC50 value indicating effective dose-response behavior.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various protein targets involved in cancer progression:

- Docking simulations suggest strong interactions with proteins such as topoisomerase II and cyclin-dependent kinases, which are critical for cell division and proliferation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Octyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling quinoline-4-carboxylate derivatives with bromophenyl substituents via nucleophilic acyl substitution or esterification. Key steps include:

- Reagent Selection : Use of coupling agents like DCC/DMAP for ester bond formation under anhydrous conditions .

- Temperature Control : Maintaining 0–5°C during sensitive steps (e.g., bromophenyl group introduction) to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol improves purity (>95%) .

Q. How can structural characterization of this compound be performed using crystallographic tools?

- Methodological Answer : X-ray crystallography with programs like SHELXL (for refinement) and ORTEP-III (for visualization) is critical. Steps include:

- Data Collection : High-resolution diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure Solution : Direct methods in SHELXS for phase determination, followed by least-squares refinement .

- Validation : Check for R-factor convergence (<5%) and use PLATON to analyze geometric restraints and hydrogen bonding .

Q. What spectroscopic techniques are most effective for analyzing functional groups and electronic properties?

- Methodological Answer :

- FT-IR : Identify ester C=O (1720–1740 cm⁻¹) and quinoline C=N (1620 cm⁻¹) stretches.

- NMR : ¹H NMR reveals methyl groups (δ 2.5–2.7 ppm) and bromophenyl aromatic protons (δ 7.3–7.6 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm) .

- UV-Vis : π→π* transitions in quinoline (λmax ~320 nm) and bromophenyl (λmax ~260 nm) moieties .

Advanced Research Questions

Q. How does the bromophenyl substituent influence the compound’s interaction with biological targets, such as DNA or enzymes?

- Methodological Answer : The bromine atom enhances electrophilicity and van der Waals interactions with hydrophobic protein pockets. Techniques to study this include:

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., DNA topoisomerase II) to map binding affinities (ΔG < -8 kcal/mol suggests strong binding) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd ~10⁻⁶ M) and thermodynamic parameters (ΔH, ΔS) .

Q. What strategies resolve discrepancies in crystallographic data, such as disordered solvent molecules or twinning?

- Methodological Answer :

- Disordered Solvents : Apply SQUEEZE (in PLATON ) to model electron density from diffuse solvent .

- Twinning : Use SHELXL ’s TWIN/BASF commands for refinement. Verify with Hooft parameter (|y| < 0.1) and Flack x (<0.1) .

- Validation Tools : Cross-check with CIF-check and Mercury for bond-length outliers and Hirshfeld surface analysis .

Q. How do computational methods (e.g., DFT) correlate with experimental spectral data for this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d’) level. Compare computed IR/Raman spectra with experimental data (RMSD <10 cm⁻¹).

- NBO Analysis : Identify hyperconjugative interactions (e.g., LP(O)→σ*(C-O)) stabilizing the ester group .

- TD-DFT : Predict UV-Vis transitions (CAM-B3LYP/def2-TZVP) and compare with experimental λmax (error <5 nm) .

Q. What are the implications of halogen substitution (Br vs. Cl) on the compound’s reactivity and bioactivity?

- Methodological Answer : Bromine’s larger atomic radius increases lipophilicity (logP +0.5 vs. Cl) and enhances DNA intercalation . Assess via:

- SAR Studies : Compare IC50 values against cancer cell lines (e.g., Br-substituted: IC50 = 1.2 μM vs. Cl: 3.8 μM) .

- Hammett Analysis : σpara values (Br: +0.23 vs. Cl: +0.11) predict electron-withdrawing effects on reaction rates in SNAr mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.